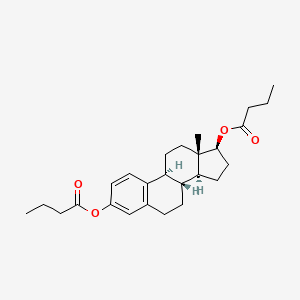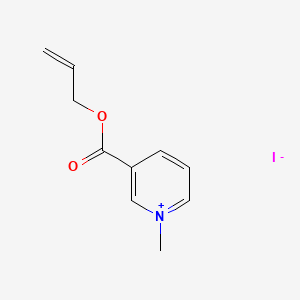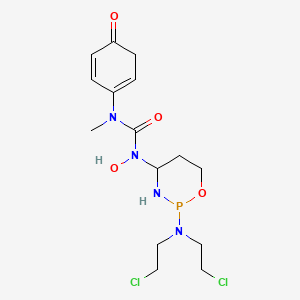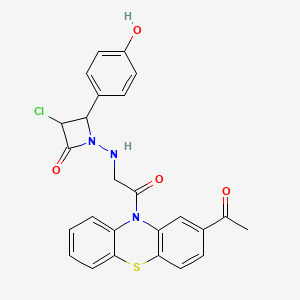
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-hydroxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-hydroxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine derivatives typically involves multi-step organic reactions. The preparation of this specific compound might involve:
Acetylation: Introduction of the acetyl group to the phenothiazine core.
Azetidinylation: Incorporation of the azetidinyl moiety, possibly through a cyclization reaction.
Chlorination and Hydroxylation: Introduction of the chloro and hydroxy groups on the phenyl ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Chemistry: For large-scale production with improved efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenothiazine core.
Reduction: Reduction reactions could modify the functional groups, such as the acetyl or azetidinyl moieties.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Phenothiazine derivatives are studied for their catalytic properties in organic reactions.
Material Science: Used in the development of organic semiconductors and dyes.
Biology
Antimicrobial Agents: Potential use as antibacterial or antifungal agents.
Enzyme Inhibitors: Studied for their ability to inhibit specific enzymes.
Medicine
Antipsychotic Drugs: Phenothiazine derivatives are well-known for their use in treating psychiatric disorders.
Antihistamines: Used to treat allergic reactions.
Industry
Dyes and Pigments: Employed in the production of dyes due to their vibrant colors.
Photostabilizers: Used in polymers to enhance stability against UV radiation.
Mécanisme D'action
The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition of enzymes involved in metabolic pathways.
DNA/RNA: Intercalation into nucleic acids, affecting replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A well-known antipsychotic drug.
Promethazine: An antihistamine with sedative properties.
Thioridazine: Another antipsychotic with a similar structure.
Uniqueness
What sets 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-hydroxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties, making it a subject of interest for further research.
Propriétés
Numéro CAS |
89258-18-4 |
|---|---|
Formule moléculaire |
C25H20ClN3O4S |
Poids moléculaire |
494.0 g/mol |
Nom IUPAC |
1-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C25H20ClN3O4S/c1-14(30)16-8-11-21-19(12-16)28(18-4-2-3-5-20(18)34-21)22(32)13-27-29-24(23(26)25(29)33)15-6-9-17(31)10-7-15/h2-12,23-24,27,31H,13H2,1H3 |
Clé InChI |
DSXAGPODGSTCPK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN4C(C(C4=O)Cl)C5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


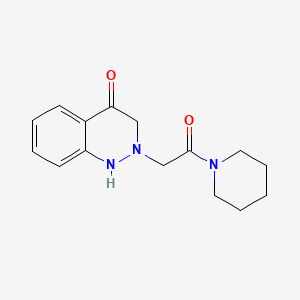

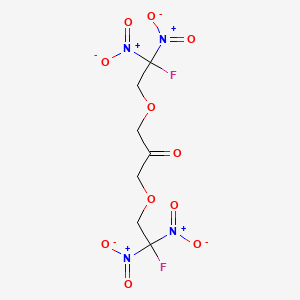

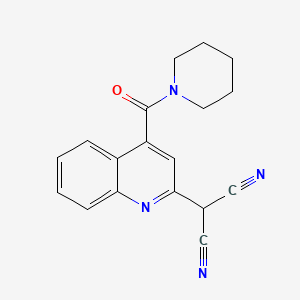

![2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate](/img/structure/B12708681.png)
![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)

